Dipotassium platinum chloride

Platinum content Gravimetric efficiency Precursor stoichiometry

Dipotassium platinum chloride, formally potassium tetrachloroplatinate(II) (K₂PtCl₄, CAS 10025-99-7), is a ruby-red crystalline solid with density 3.38 g/mL at 25 °C, decomposing above approximately 250 °C. It is the most extensively utilized water-soluble Pt(II) precursor in coordination chemistry, delivering solubility of 10 g/L at 20 °C while remaining insoluble in ethanol.

Molecular Formula Cl4K2Pt
Molecular Weight 415.1 g/mol
CAS No. 10025-99-7
Cat. No. B044914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium platinum chloride
CAS10025-99-7
Synonymsammonium tetrachloroplatinite(II)
diammonium tetrachloroplatinate
dipotassium tetrachloroplatinate
potassium tetrachloroplatinate
tetrachloroplatinate
tetrachloroplatinate, diammonium salt
tetrachloroplatinate, dipotassium salt
tetrachloroplatinate, dirubidium salt
tetrachloroplatinate, potassium salt, (195)Pt-labeled
tetrachloroplatinate, sodium salt
tetrachloroplatinate, tetraammonium salt
tetrachloroplatinum dipotassium salt
Molecular FormulaCl4K2Pt
Molecular Weight415.1 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2]
InChIInChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4
InChIKeyRVRDLMCWUILSAH-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dipotassium Platinum Chloride (K₂PtCl₄, CAS 10025-99-7): High-Purity Pt(II) Precursor for Synthesis, Catalysis, and Materials Science


Dipotassium platinum chloride, formally potassium tetrachloroplatinate(II) (K₂PtCl₄, CAS 10025-99-7), is a ruby-red crystalline solid with density 3.38 g/mL at 25 °C, decomposing above approximately 250 °C . It is the most extensively utilized water-soluble Pt(II) precursor in coordination chemistry, delivering solubility of 10 g/L at 20 °C while remaining insoluble in ethanol . As the foundational reagent for cisplatin synthesis, platinum nanoparticle fabrication, and high-performance phosphorescent materials, its defined +2 oxidation state and well-characterized square-planar geometry directly govern downstream product quality, catalyst activity, and synthetic reproducibility .

Why K₂PtCl₄ Cannot Be Substituted by Sodium, Ammonium, or Pt(IV) Analogs Without Quantifiable Performance Loss


Although several tetrachloroplatinate(II) salts (Na⁺, NH₄⁺) and hexachloroplatinate(IV) complexes (K₂PtCl₆, H₂PtCl₆) are commercially available, they are not functionally interchangeable with K₂PtCl₄ in demanding applications. The potassium salt provides a uniquely advantageous combination of platinum gravimetric efficiency (≥46.0 % Pt versus ≥42.4 % for the sodium hydrate) and an aqueous solubility profile that the hexachloroplatinate analog cannot match (0.9 vs. 0.5 g/100 mL cold water) [1]. Critically, the Pt(II) oxidation state in K₂PtCl₄ supports direct ligand substitution without a prerequisite reduction step, enabling spontaneous electroless metal deposition that Pt(IV) sources cannot achieve at open circuit [2]. The quantitative evidence presented below demonstrates that substituting K₂PtCl₄ with an analog introduces measurable penalties in purity, synthetic yield, process simplicity, and final material performance.

Quantitative Differentiation Evidence: K₂PtCl₄ vs. Closest Analogs in Platinum Content, Purity, Solubility, Synthesis Yield, Electrodeposition, and Nanoparticle Control


Platinum Content: K₂PtCl₄ Delivers ≥46.0% Pt vs. ≥42.4% for Na₂PtCl₄·xH₂O – An 8.5% Gravimetric Efficiency Advantage

Commercial specifications for potassium tetrachloroplatinate(II) guarantee a minimum platinum content of 46.0% by weight , whereas the highest-grade sodium tetrachloroplatinate(II) hydrate is specified at only ≥42.4% Pt . This 3.6 percentage-point absolute difference translates to an 8.5% relative increase in platinum per gram of precursor. In practical terms, synthesizing 1.0 g of platinum metal requires 2.17 g of K₂PtCl₄ versus 2.36 g of Na₂PtCl₄·xH₂O, directly reducing precursor mass, shipping costs, and chemical waste.

Platinum content Gravimetric efficiency Precursor stoichiometry

Trace Metals Purity: K₂PtCl₄ Achieves 99.99% Purity with ≤150 ppm Impurities vs. 99.95% (≈500 ppm) for the Sodium Hydrate

Sigma-Aldrich supplies K₂PtCl₄ at 99.99% trace metals basis, with a maximum total trace metal impurity burden of ≤150.0 ppm . The highest commercially available sodium tetrachloroplatinate(II) hydrate (Premion® grade) is specified at 99.95% metals basis , which implies an allowable impurity ceiling approximately three times higher (~500 ppm). For applications in phosphorescent organic light-emitting diode (PHOLED) fabrication or single-atom catalysis, where parts-per-million levels of foreign metals can quench luminescence or poison active sites, this difference is functionally significant.

Trace metals purity Impurity threshold Electronic-grade precursors

Cold-Water Solubility: K₂PtCl₄ is 80% More Soluble than K₂PtCl₆ (0.9 vs. 0.5 g/100 mL), Enabling Ambient-Temperature Processing

Compiled solubility data show K₂PtCl₄ achieves 0.9 g/100 mL in cold water, compared to 0.5 g/100 mL for potassium hexachloroplatinate(IV) (K₂PtCl₆) [1]. This 80% solubility advantage at ambient temperature allows the preparation of more concentrated stock solutions without heating, thereby avoiding thermal decomposition that can generate metallic platinum impurities. At elevated temperature, both salts converge (K₂PtCl₄: 5.3 g/100 mL; K₂PtCl₆: 5.2 g/100 mL hot), but the cold-water differential is decisive for workflows where heating is impractical or undesirable.

Aqueous solubility Solution processing Precursor handling

Pharmaceutical Precursor Purity: Pure K₂PtCl₄ Eliminates Recrystallization in CHIP Radiopharmaceutical Synthesis vs. In Situ Na₂PtCl₄

In the microscale synthesis of ¹⁹⁵ᵐPt-labeled CHIP (cis-dichlorotrans-dihydroxo-bis(isopropylamine)platinum(IV)), the use of pure, pre-isolated K₂PtCl₄ instead of Na₂PtCl₄ generated in situ leads to a substantially purer final product and usually eliminates the recrystallization step for the CHIP precursor cis-Pt(i-PrNH₂)₂Cl₂ [1]. Eliminating one purification step reduces process time, minimizes radioactive waste volume, and improves overall radiochemical yield, which is critical given the 4-day half-life of ¹⁹⁵ᵐPt.

Radiopharmaceutical synthesis CHIP precursor Process purity

Electroless Pt Deposition: K₂PtCl₄ Spontaneously Deposits Metallic Pt on n-Si at Open Circuit; H₂PtCl₆ Does Not

Electrochemical studies comparing K₂PtCl₄ (Pt(II)) and H₂PtCl₆ (Pt(IV)) aqueous solutions revealed a critical behavioral difference: bare n-Si wafers immersed in K₂PtCl₄ solution under open-circuit conditions spontaneously deposit Pt particles, whereas immersion in H₂PtCl₆ solution yields no deposition [1]. This is mechanistically explained by the standard reduction potentials—PtCl₄²⁻ + 2e⁻ → Pt + 4Cl⁻ (E° = 0.758 V vs. SHE) proceeds directly, while PtCl₆²⁻ must first be reduced to PtCl₄²⁻ (E° = 0.726 V vs. SHE) before metal deposition can occur, requiring an externally applied potential [2].

Electroless deposition Semiconductor metallization Electrochemical behavior

Nanoparticle Size Control: K₂PtCl₄ Yields 1 nm Pt Nanoparticles vs. 2–6 nm from Na₂PtCl₄ Under Comparable Reduction Conditions

Transmission electron microscopy (TEM) analysis of Pt nanoparticles synthesized from K₂PtCl₄ using a nata de coco matrix and NaBH₄ reduction yielded an average particle diameter of 1 nm [1]. In contrast, Pt nanoparticles prepared from Na₂PtCl₄ under analogous aqueous reduction with NaBH₄ and citrate stabilizer exhibited a size distribution of 2–6 nm [2]. Although synthesis matrices differ somewhat between studies, the potassium salt consistently favors smaller primary particle formation, attributed to cation-mediated nucleation kinetics. This size reduction translates to a theoretical surface-area-to-volume ratio increase of approximately 2–6 fold.

Platinum nanoparticles Size control Catalyst precursor

Optimal Procurement-Driven Application Scenarios for Dipotassium Platinum Chloride (K₂PtCl₄, CAS 10025-99-7)


Cisplatin and Square-Planar Pt(II) Anticancer Drug Synthesis

K₂PtCl₄ is the preferred starting material for cisplatin (cis-[Pt(NH₃)₂Cl₂]) synthesis via the Dhara method and its microwave-optimized variants. The high platinum content (≥46.0% Pt) and 99.99% trace metals purity minimize stoichiometric excess and impurity carryover, while the well-defined Pt(II) oxidation state enables direct ligand substitution by ammonia without a prior reduction step. In comparative radiopharmaceutical synthesis, pure K₂PtCl₄ yields substantially purer product and can eliminate the recrystallization of intermediates entirely [1], a critical advantage in ¹⁹⁵ᵐPt-cisplatin production where time and radiochemical purity are paramount.

High-Surface-Area Platinum Nanoparticle Catalyst Fabrication

K₂PtCl₄ serves as the precursor of choice for synthesizing ultra-small platinum nanoparticles (down to 1 nm average diameter) [2] that maximize catalytic surface area per gram of precious metal. The 80% cold-water solubility advantage over K₂PtCl₆ [3] enables rapid, room-temperature dissolution at higher concentrations, accelerating batch preparation for wet-chemical reduction routes. These sub-2 nm particles are directly applicable as electrocatalysts in proton-exchange membrane fuel cells and electrolyzers, where size-dependent activity gains are well documented.

Electroless Platinum Deposition for Semiconductor and Electrode Metallization

K₂PtCl₄ uniquely supports spontaneous electroless Pt deposition on n-type silicon at open circuit—a behavior not exhibited by H₂PtCl₆ or other Pt(IV) sources [4]. This property simplifies the fabrication of Pt-coated semiconductor electrodes, sensors, and catalytic surfaces by eliminating the need for external potentiostats or reducing-agent baths. The direct Pt(II)→Pt(0) reduction pathway (E° = 0.758 V vs. SHE) proceeds without the intermediate Pt(IV)→Pt(II) reduction step required by hexachloroplatinate precursors [5], yielding cleaner deposits with fewer processing artifacts.

Radiopharmaceutical Precursor for ¹⁹⁵ᵐPt-Labeled Platinum Complexes

The defined stoichiometry and high purity of commercially available K₂PtCl₄ make it the standard precursor for synthesizing ¹⁹⁵ᵐPt-radiolabeled platinum drugs for pharmacokinetic and biodistribution studies. As demonstrated in CHIP synthesis [1], using pure K₂PtCl₄ eliminates the variability associated with in situ-generated Na₂PtCl₄ and can render recrystallization unnecessary, reducing radiation exposure to personnel and improving radiochemical yield. The higher Pt content (≥46.0% vs. ≥42.4% for the sodium hydrate) also reduces the mass of radioactive precursor required per synthesis batch.

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